

Spectroscopic Profile of 4-Phenoxyaniline: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenoxyaniline

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **4-Phenoxyaniline** (CAS No. 139-59-3), a key intermediate in the synthesis of dyes and pharmaceuticals.^[1] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Chemical Structure and Properties

- IUPAC Name: **4-phenoxyaniline**^[1]
- Synonyms: 4-Aminophenyl phenyl ether, p-Phenoxyaniline^[2]
- Molecular Formula: C₁₂H₁₁NO^[3]
- Molecular Weight: 185.22 g/mol ^[3]
- Appearance: White to brown crystalline solid^{[1][3][4]}
- Melting Point: 82-84 °C^{[2][3]}

Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-Phenoxyaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data of **4-Phenoxyaniline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.27	m	2H	Ar-H
7.01	m	1H	Ar-H
6.93	m	2H	Ar-H
6.87	d	2H	Ar-H
6.67	d	2H	Ar-H
3.59 (broad s)	s	2H	-NH ₂

Data obtained in CDCl₃ at 400 MHz.

Table 2: ^{13}C NMR Spectroscopic Data of **4-Phenoxyaniline**

Chemical Shift (δ) ppm	Assignment
159.1	C-O
148.8	C-N
141.2	Ar C
129.6	Ar CH
122.2	Ar CH
120.9	Ar CH
118.0	Ar CH
115.9	Ar CH

Predicted data; experimental data may vary.

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of **4-Phenoxyaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3434, 3354	Strong	N-H stretching (asymmetric and symmetric)
3040	Medium	Aromatic C-H stretching
1625	Strong	N-H bending (scissoring)
1598, 1495	Strong	Aromatic C=C stretching
1235	Strong	Aryl C-O stretching
828	Strong	p-disubstituted C-H out-of-plane bending

Data obtained from a KBr pellet.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **4-Phenoxyaniline** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
185	100	[M] ⁺ (Molecular Ion)
184	12	[M-H] ⁺
156	5	[M-CHO] ⁺
108	9	[C ₆ H ₅ O] ⁺
92	10	[C ₆ H ₄ NH ₂] ⁺
77	25	[C ₆ H ₅] ⁺

Source: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of **4-Phenoxyaniline** (10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is prepared in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube. The sample is vortexed until fully dissolved. The NMR spectra are acquired on a 400 MHz spectrometer. For ^1H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. Chemical shifts are referenced to the residual solvent peak (CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

FT-IR Spectroscopy (KBr Pellet Method)

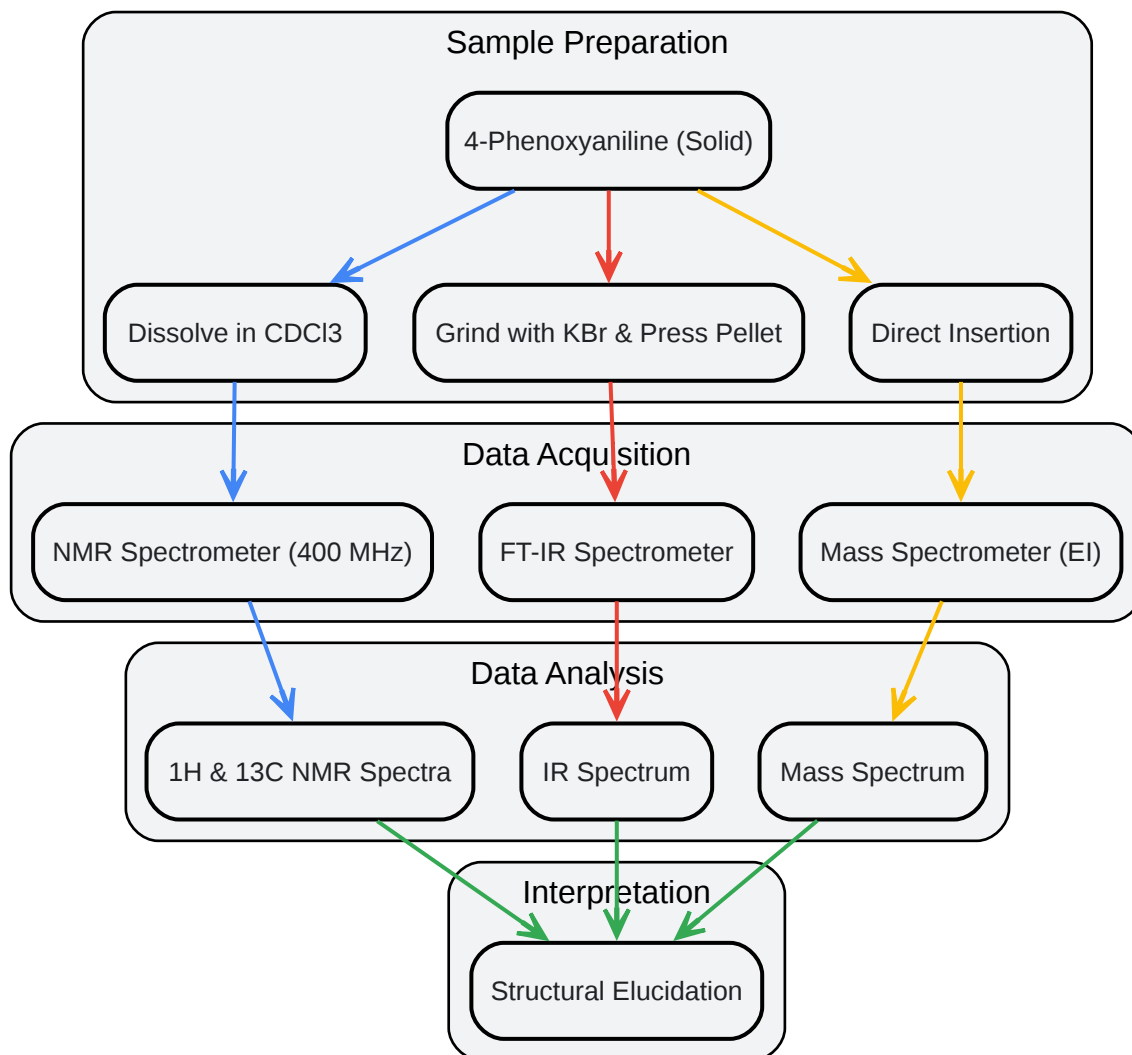
Approximately 1-2 mg of finely ground **4-Phenoxyaniline** is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is ground to a fine, homogeneous powder. A portion of the powder is then transferred to a pellet-pressing die. The die is placed in a hydraulic press and a pressure of 7-10 tons is applied for several minutes to form a transparent or translucent pellet. The KBr pellet is then placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

A small amount of solid **4-Phenoxyaniline** is introduced into the mass spectrometer via a direct insertion probe. The sample is heated to induce vaporization into the ion source. In the ion source, the gaseous molecules are bombarded with a beam of electrons with an energy of 70 eV. This causes ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Phenoxyaniline**.



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